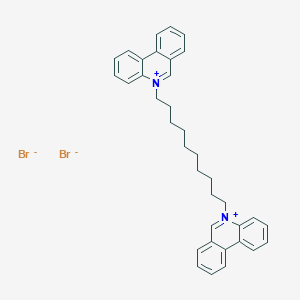
5,5'-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide is a chemical compound known for its unique structure and properties It consists of two phenanthridin-5-ium units connected by a decane-1,10-diyl linker, with bromide ions as counterions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 1,10-dibromodecane.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under reflux conditions.
Formation of Intermediate: Phenanthridine reacts with 1,10-dibromodecane to form an intermediate compound.
Quaternization: The intermediate undergoes quaternization to form the final product, 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Silver nitrate or other silver salts in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the phenanthridin-5-ium units.
Reduction: Reduced forms of the phenanthridin-5-ium units.
Substitution: Compounds with different anions replacing the bromide ions.
Scientific Research Applications
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA intercalator and fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide involves its interaction with molecular targets such as DNA. The phenanthridin-5-ium units can intercalate between DNA base pairs, disrupting the DNA structure and affecting cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Another compound with a decane-1,10-diyl linker but different functional groups.
Phenanthridinium derivatives: Compounds with similar phenanthridin-5-ium units but different linkers or counterions.
Uniqueness
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide is unique due to its specific structure, which combines the properties of phenanthridin-5-ium units with the flexibility of a decane-1,10-diyl linker. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
95191-98-3 |
|---|---|
Molecular Formula |
C36H38Br2N2 |
Molecular Weight |
658.5 g/mol |
IUPAC Name |
5-(10-phenanthridin-5-ium-5-yldecyl)phenanthridin-5-ium;dibromide |
InChI |
InChI=1S/C36H38N2.2BrH/c1(3-5-15-25-37-27-29-17-7-9-19-31(29)33-21-11-13-23-35(33)37)2-4-6-16-26-38-28-30-18-8-10-20-32(30)34-22-12-14-24-36(34)38;;/h7-14,17-24,27-28H,1-6,15-16,25-26H2;2*1H/q+2;;/p-2 |
InChI Key |
MYFCATVIIMLBQY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCCCCC[N+]4=CC5=CC=CC=C5C6=CC=CC=C64.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


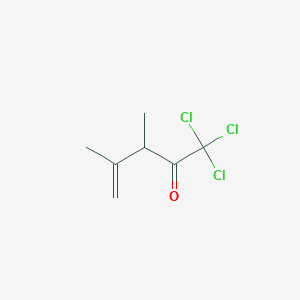


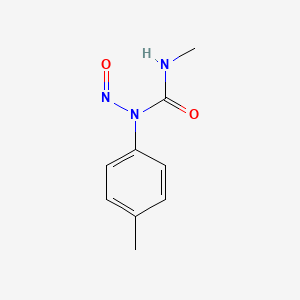
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
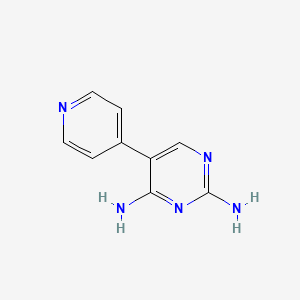
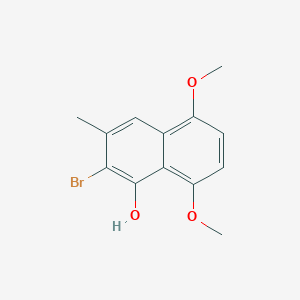
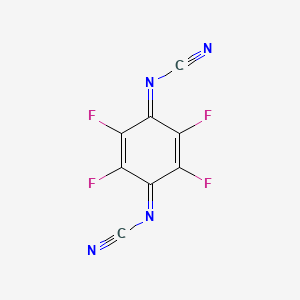
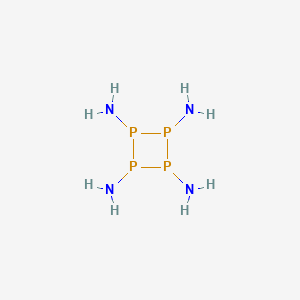
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
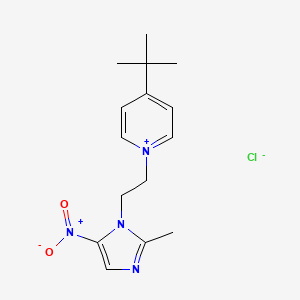
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)
